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Abstract
Jesaconitine is a C19-diterpenoid alkaloid, a member of the highly toxic family of Aconitum

alkaloids. Found in various species of the Aconitum genus (Ranunculaceae), it is a potent

cardiotoxin and neurotoxin. Its discovery and structural elucidation in the mid-20th century

marked a significant step in understanding the chemistry of these complex natural products.

The primary mechanism of toxicity involves the high-affinity binding to site 2 of voltage-gated

sodium channels, causing their persistent activation. This disruption of normal ion flux leads to

membrane depolarization, inducing life-threatening cardiac arrhythmias and neurological

symptoms. This technical guide provides a comprehensive overview of the origin, discovery,

and characterization of jesaconitine, including quantitative toxicological data, experimental

methodologies, and a detailed examination of its molecular mechanism of action.

Origin and Discovery
Jesaconitine is a naturally occurring alkaloid isolated from the roots and tubers of various

plants belonging to the genus Aconitum, commonly known as monkshood or wolfsbane.

Species such as Aconitum japonicum subsp. subcuneatum are known to contain high

concentrations of this toxin. These plants are native to mountainous regions of the Northern

Hemisphere and have a long history in traditional medicine, particularly in Asia, for their

analgesic and anti-inflammatory properties, despite their extreme toxicity.
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The structural elucidation of jesaconitine was accomplished in the late 1960s. Key research

by L. H. Keith and S. W. Pelletier, published in 1967 and 1968, detailed the complex hexacyclic

ring system and the elaborate oxygenated functional groups that characterize this aconitine-

type alkaloid.[1][2] Their work, involving chemical degradation and pyrolysis studies, was

fundamental in establishing the precise molecular architecture of jesaconitine.[2]

Physicochemical and Toxicological Data
The toxicity of jesaconitine is potent, with lethal effects observed at sub-milligram per kilogram

doses. The available quantitative data is summarized below.

Table 1: Physicochemical Properties of Jesaconitine
Property Value Reference(s)

Molecular Formula C₃₅H₄₉NO₁₂ [3]

Molecular Weight 675.8 g/mol [3]

CAS Number 16298-90-1 [4]

Appearance Crystalline solid -

Melting Point 153 °C [4]

Table 2: Acute Toxicity Data for Jesaconitine
Parameter Species

Route of
Administration

Value Reference(s)

LD₅₀ Mouse Intravenous (i.v.) 0.23 mg/kg [5]

Note: IC₅₀ data for jesaconitine's specific activity on voltage-gated sodium channel subtypes

(e.g., Nav1.5, Nav1.7) is not readily available in the public literature. However, related Aconitum

alkaloids like lappaconitine have been shown to inhibit Nav1.7 with IC₅₀ values in the

micromolar range.[1]

Table 3: Spectroscopic Data (¹³C NMR) for Aconitine-
Type Alkaloids
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The ¹³C NMR chemical shifts are crucial for the structural identification of diterpenoid alkaloids.

The assignments for jesaconitine can be inferred from the comprehensive data available for

closely related analogues like aconitine and mesaconitine. The data below is representative of

the aconitine skeleton, with shifts reported in ppm relative to TMS.
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Carbon
Position

Aconitine
(ppm)

Mesaconitine
(ppm)

Characteristic
Features for
Jesaconitine

Reference(s)

C-1 85.1 85.2 α-OCH₃ group [6][7]

C-2 43.1 43.1 [6][7]

C-3 72.1 72.0 α-OH group [6][7]

C-4 39.1 39.1 [6][7]

C-5 49.0 49.0 [6][7]

C-6 82.6 82.7 α-OCH₃ group [6][7]

C-7 45.1 45.1 [6][7]

C-8 91.9 92.0
Acetoxy group

attachment
[6][7]

C-9 47.9 47.9 [6][7]

C-10 40.7 40.7 [6][7]

C-11 50.2 50.2 [6][7]

C-12 35.8 35.8 [6][7]

C-13 74.8 74.8 β-OH group [6][7]

C-14 79.1 79.1

Anisoyl

(jesaconitine) or

Benzoyl

(aconitine) ester

attachment

[6][7]

C-15 80.5 80.5 β-OH group [6][7]

C-16 90.6 90.7 β-OCH₃ group [6][7]

C-17 61.4 61.4 [6][7]

N-CH₂-CH₃ 48.9 - N-ethyl group [6][7]
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N-CH₃ - 42.4
N-methyl group

(mesaconitine)
[6][7]

C=O (Anisoyl) ~166.0 -

Ester carbonyl of

p-

methoxybenzoat

e

[6]

C=O (Acetyl) 172.2 172.2
Ester carbonyl of

acetate
[6]

Experimental Protocols
Generalized Protocol for Isolation and Purification
The following is a representative methodology for the extraction and isolation of jesaconitine
from Aconitum root material, based on established alkaloid extraction techniques.[3][8]

Objective: To extract and purify jesaconitine from dried and powdered Aconitum roots.

Materials:

Dried, powdered Aconitum root tubers

Diethyl ether

Ammonia solution (e.g., 25%)

Methanol

Ethyl acetate

Neutral alumina (for column chromatography)

Silica gel 60 F₂₅₄ plates (for TLC)

Rotary evaporator, chromatographic columns, standard laboratory glassware

Procedure:
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Alkalinization and Extraction: a. Macerate 1 kg of powdered Aconitum root material with a

solution of diethyl ether containing a small percentage of ammonia solution. The alkaline

conditions convert alkaloid salts into their free base form, which is soluble in organic

solvents. b. Perform exhaustive extraction by repeating the process 3-4 times with fresh

ammoniacal ether. c. Combine the ether extracts and concentrate under reduced pressure

using a rotary evaporator to yield a crude extract. d. Further extract the marc with methanol

(3x) to ensure the extraction of all alkaloids.

Solvent Partitioning and Purification: a. Combine the crude ether and methanol extracts. b.

Evaporate the solvent completely to obtain a dry residue. c. Dissolve the residue in a

minimal amount of acidified water (e.g., 2% sulfuric acid) and filter to remove non-alkaloidal

material. d. Make the acidic aqueous solution alkaline with ammonia solution and extract the

liberated free bases with chloroform or ethyl acetate.

Chromatographic Separation: a. Concentrate the organic extract to dryness. b. Prepare a

chromatography column packed with neutral alumina. c. Dissolve the crude alkaloid mixture

in a minimal volume of the initial eluting solvent and load it onto the column. d. Elute the

column with a gradient of solvents, typically starting with a non-polar solvent and gradually

increasing polarity. A common system is a gradient of ethyl acetate in hexane, followed by

methanol in ethyl acetate (e.g., 7:3 ethyl acetate-methanol). e. Collect fractions and monitor

the separation using Thin-Layer Chromatography (TLC), visualizing spots under UV light or

with Dragendorff's reagent.

Final Purification: a. Combine fractions containing the compound with the Rƒ value

corresponding to jesaconitine. b. Concentrate the combined fractions. c. Recrystallize the

solid from a suitable solvent system (e.g., ethanol-ether) to obtain pure jesaconitine.

Characterization: a. Confirm the identity and purity of the isolated compound using

spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
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Fig. 1: Generalized workflow for the isolation of jesaconitine.
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Protocol for Analysis by LC-MS/MS
Objective: To quantify jesaconitine in biological samples (e.g., serum).

Methodology: Based on established methods for aconitine alkaloid detection.[4]

Sample Preparation (QuEChERS method): a. To 100 µL of serum, add an internal standard

(e.g., diazepam-d5). b. Perform a liquid-liquid extraction using an appropriate organic solvent

(e.g., acetonitrile). c. Add a salt mixture to induce phase separation. d. Centrifuge the sample

and collect the upper organic layer.

LC-MS/MS Analysis: a. Liquid Chromatography: Use a C18 reverse-phase column. Elute

with a gradient of mobile phases, such as water with formic acid (A) and acetonitrile with

formic acid (B). b. Mass Spectrometry: Operate in positive electrospray ionization (ESI+)

mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product

ion transition for jesaconitine. c. Monitored Transition: For jesaconitine, the precursor ion is

m/z 676.25, and a characteristic product ion is m/z 135.15.[4]

Quantification: a. Generate a calibration curve using certified standards of jesaconitine. b.

Calculate the concentration in the sample by comparing its peak area ratio (analyte/internal

standard) to the calibration curve.

Mechanism of Action and Signaling Pathways
The severe toxicity of jesaconitine is primarily mediated by its effect on voltage-gated sodium

channels (VGSCs), which are critical for the generation and propagation of action potentials in

excitable cells like neurons and cardiomyocytes.

Binding to Voltage-Gated Sodium Channels: Jesaconitine, like other aconitine-type

alkaloids, binds with high affinity to neurotoxin binding site 2 on the α-subunit of the VGSC.

[9] This binding occurs when the channel is in its open state.

Inhibition of Channel Inactivation: The binding of jesaconitine prevents the channel from

undergoing normal, rapid inactivation. This results in a persistent influx of sodium ions (Na⁺)

into the cell.
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Cellular Depolarization: The sustained Na⁺ current leads to a prolonged depolarization of the

cell membrane, making the cell hyperexcitable and refractory to normal physiological stimuli.

Calcium Overload and Arrhythmogenesis: In cardiomyocytes, the persistent depolarization

and Na⁺ influx disrupt the normal function of the Na⁺/Ca²⁺ exchanger (NCX). This leads to

an increase in intracellular calcium concentration ([Ca²⁺]i), a condition known as calcium

overload.[10] Elevated intracellular calcium can induce delayed afterdepolarizations (DADs),

which are aberrant depolarizations that can trigger fatal ventricular arrhythmias, such as

torsade de pointes.[5][10]
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Fig. 2: Toxicological signaling pathway of jesaconitine.
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Conclusion
Jesaconitine remains a molecule of significant interest due to its extreme toxicity and complex

chemical structure. Its discovery was a landmark in natural product chemistry, and its well-

defined mechanism of action on voltage-gated sodium channels makes it a valuable

pharmacological tool for studying ion channel function. For drug development professionals,

understanding the potent cardiotoxicity and neurotoxicity of jesaconitine is critical, especially

when evaluating herbal medicines or investigating novel analgesics derived from natural

sources. The methodologies and data presented in this guide provide a foundational resource

for the continued study of this formidable Aconitum alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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